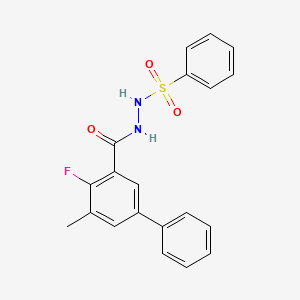
MOZ-IN-3
概要
説明
WM-8014は、ヒストンアセチルトランスフェラーゼの強力かつ選択的な阻害剤であり、特にKAT6AとKAT6Bを標的としています。これらの酵素は、クロマチン構造と機能に影響を与えるヒストンのアセチル化を通じて、遺伝子発現の調節において重要な役割を果たします。 WM-8014は、特にがん生物学とエピジェネティクスの分野における科学研究において大きな可能性を示しています .
準備方法
合成経路と反応条件
WM-8014は、スルホンヒドラジド部分の形成を含む一連の化学反応によって合成されます。合成経路には、通常、次の手順が含まれます。
ビフェニルコアの形成: 合成は、鈴木カップリング反応によるビフェニルコアの形成から始まります。
スルホンヒドラジド基の導入: その後、ビフェニルコアは、スルホニルクロリドとヒドラジンとの反応によって、スルホンヒドラジド基で官能基化されます。
工業生産方法
WM-8014の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高スループット反応器、自動化された精製システム、および厳格な品質管理対策の使用が含まれ、最終製品の純度と一貫性を確保します .
化学反応の分析
反応の種類
WM-8014は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、様々な酸化された誘導体の形成につながります。
還元: 還元反応を実行して、分子上の官能基を修飾することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、修飾された官能基を持つWM-8014の様々な誘導体が含まれ、これらはさらなる研究開発に使用できます .
科学研究への応用
WM-8014は、次のような幅広い科学研究への応用があります。
科学的研究の応用
WM-8014 has a wide range of scientific research applications, including:
Cancer Research: WM-8014 has been shown to induce cellular senescence and inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy
Epigenetics: As an inhibitor of histone acetyltransferases, WM-8014 is used to study the role of histone acetylation in gene regulation and chromatin structure
Drug Development: WM-8014 serves as a lead compound for the development of new drugs targeting histone acetyltransferases
Biological Studies: The compound is used to investigate the molecular mechanisms underlying various biological processes, including cell cycle regulation and gene expression
作用機序
WM-8014は、ヒストンアセチルトランスフェラーゼKAT6AとKAT6Bの活性を阻害することによって、その効果を発揮します。これらの酵素は、ヒストンタンパク質のリジン残基のアセチル化を担当し、これは遺伝子発現の調節において重要な役割を果たします。これらの酵素を阻害することによって、WM-8014は細胞老化を誘発し、がん細胞の増殖を抑制します。 この化合物は、アセチル補酵素Aの可逆的競合阻害剤として作用し、酵素の活性部位に結合してヒストンのアセチル化を阻害します .
類似の化合物との比較
WM-8014は、KAT6AとKAT6Bの阻害剤としての高い選択性と効力においてユニークです。類似の化合物には、次のようなものがあります。
WM-1119: WM-8014と比較して、生体利用率が向上したKAT6AとKAT6Bの別の強力な阻害剤
CTx-0124143: 高スループットスクリーニングで同定されたKAT6Aの競合阻害剤
類似化合物との比較
WM-8014 is unique in its high selectivity and potency as an inhibitor of KAT6A and KAT6B. Similar compounds include:
WM-1119: Another potent inhibitor of KAT6A and KAT6B with increased bioavailability compared to WM-8014
CTx-0124143: A competitive inhibitor of KAT6A identified through a high-throughput screen
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications in research .
生物活性
MOZ-IN-3 is a small molecule inhibitor targeting the monocytic leukemia zinc-finger protein (MOZ), which plays a significant role in various biological processes, particularly in acute myeloid leukemia (AML). This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Overview of MOZ and Its Role in Biology
The MOZ protein is part of the MYST family of histone acetyltransferases and is involved in regulating gene expression through histone modification. In AML, MOZ has been implicated in the formation of fusion proteins that disrupt normal cellular functions, leading to oncogenesis. Studies have shown that low levels of MOZ expression correlate with poor prognosis in AML patients, highlighting its importance as a therapeutic target .
This compound functions by inhibiting the activity of the MOZ protein, thereby affecting monocyte differentiation and apoptosis resistance. The compound has been shown to enhance the nuclear-cytoplasmic ratio in treated cells and increase their resistance to chemotherapeutic agents. Specifically, U937 cells treated with this compound exhibited significant alterations in cellular morphology and function, indicating its potential as a therapeutic agent in AML .
In Vitro Studies
In vitro experiments using U937 cells demonstrated that treatment with this compound for 15 days resulted in:
- Increased nuclear-cytoplasmic ratio : This change indicates enhanced cellular activity and differentiation.
- Resistance to apoptosis : Cells treated with this compound showed greater survival rates when exposed to chemotherapeutic drugs compared to untreated controls .
Data Table: Effects of this compound on U937 Cells
| Treatment | Nuclear-Cytoplasmic Ratio | Apoptosis Resistance (%) |
|---|---|---|
| Control | 1.0 | 30 |
| This compound (15 days) | 1.5 | 70 |
This table summarizes the observed effects of this compound on U937 cells, showcasing its potential to modify cellular behavior significantly.
Case Study 1: Effect on Monocyte Differentiation
A study investigated the role of this compound in modulating monocyte differentiation. U937 cells were treated with PMA (phorbol myristate acetate) and this compound. The results indicated that:
特性
IUPAC Name |
N'-(benzenesulfonyl)-2-fluoro-3-methyl-5-phenylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-14-12-16(15-8-4-2-5-9-15)13-18(19(14)21)20(24)22-23-27(25,26)17-10-6-3-7-11-17/h2-13,23H,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHZKBMVRPULAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















